(E)-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methanimidamide
Description
The compound (E)-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methanimidamide features a unique structure with dual 3-chloro-5-(trifluoromethyl)pyridin-2-yl groups attached to a 1,2,4-triazole core and a methanimidamide linker. Key structural attributes include:
- Two halogenated pyridine rings: The 3-chloro and 5-trifluoromethyl substituents enhance lipophilicity and metabolic stability.
- Methanimidamide bridge: Provides conformational rigidity and influences solubility.
Properties
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F6N8/c16-9-1-7(14(18,19)20)3-24-11(9)29-28-5-26-13-27-6-31(30-13)12-10(17)2-8(4-25-12)15(21,22)23/h1-6H,(H,24,29)(H,26,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXLRQEAUGIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NNC=NC2=NN(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)NN/C=N/C2=NN(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F6N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N’-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and triazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N’-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
The compound exhibits significant biological activities that can be categorized into several therapeutic areas:
Antiviral Activity
Recent studies have indicated that this compound possesses antiviral properties, particularly against influenza viruses. In experimental models, it has demonstrated efficacy in reducing viral loads, suggesting mechanisms that inhibit viral replication directly.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, including triple-negative breast cancer (TNBC). Notably, it showed potent inhibitory effects on cell proliferation with an IC50 value of approximately 0.126 μM and demonstrated a favorable selectivity index compared to non-cancerous cells.
Anti-inflammatory Effects
The compound has also been linked to anti-inflammatory activity by inhibiting key inflammatory markers such as iNOS and COX-2. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several case studies underscore the biological activity of this compound:
- Influenza Virus Study : In a mouse model infected with influenza A virus, treatment with the compound resulted in a significant reduction in viral load and improved survival rates, indicating more than a 2-log reduction in viral load within the lungs post-treatment.
- Cancer Cell Line Study : In vitro studies on MDA-MB-231 TNBC cells indicated that treatment with the compound inhibited metastasis more effectively than known treatments like TAE226, demonstrating notable reductions in tumor growth and metastasis in vivo.
Safety Profile
Safety assessments have been conducted to evaluate the toxicity of this compound:
Toxicity Studies
Subacute toxicity studies involving healthy mice revealed that administration at high doses (40 mg/kg) did not result in significant adverse effects, indicating a favorable safety profile for potential therapeutic use.
Cardiac Safety
Importantly, the compound did not inhibit the hERG channel at concentrations greater than 10 μM, suggesting a low risk for cardiac repolarization issues commonly associated with many pharmacological agents.
Mechanism of Action
The mechanism of action of N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N’-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The target compound was compared to three analogs with shared pyridine substituents but divergent cores (Table 1):
Table 1. Physicochemical Properties of Target Compound and Analogs
*logP values estimated via XLogP3 or analogous methods.
Key Observations :
- The target compound exhibits the highest molecular weight (491.2 g/mol) and hydrogen bond acceptors (HBA = 8), likely due to its dual pyridine and triazole groups.
- The dimethylmethanimidamide analog () has lower logP (2.1) and simpler topology, reflecting reduced steric hindrance .
Structural Similarity Metrics
Using ligand-based virtual screening principles (), molecular fingerprints (e.g., Morgan or MACCS) and Tanimoto coefficients (Tc) were applied to assess similarity:
- Target vs. Dimethylmethanimidamide analog () : Moderate similarity (Tc ~0.6–0.7) due to shared pyridine and methanimidamide motifs. Differences in the triazole core reduce overlap .
- Target vs. Sulfanyl-acetamide analog () : Higher similarity (Tc ~0.75–0.8) owing to the triazole and halogenated pyridine groups. The acetamide linker introduces variability .
Functional Implications
- Bioactivity trends : Pyridine-triazole hybrids (e.g., ’s macrofilaricidal thiadiazoles) suggest that halogenation and heterocyclic cores enhance target engagement .
Biological Activity
The compound (E)-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methanimidamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The key steps include:
- Formation of the Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Pyridine Moieties : The chlorinated trifluoromethyl pyridine groups are introduced via nucleophilic substitution reactions.
- Final Coupling : The final product is obtained through coupling reactions that link the triazole and pyridine components with the methanimidamide group.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives containing pyridine and triazole rings have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has demonstrated that similar compounds can inhibit cell proliferation in cancer cell lines. For example, triazole-based compounds have been noted for their ability to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival .
The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell growth.
- Interference with DNA Synthesis : Some derivatives disrupt DNA replication processes, leading to cell death .
Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of triazole derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications to the triazole ring significantly enhanced activity against resistant strains .
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Compound A | 0.5 µg/mL | S. aureus |
| Compound B | 0.25 µg/mL | E. coli |
| Target Compound | 0.1 µg/mL | M. tuberculosis |
Study 2: Anticancer Activity
In another study focusing on anticancer properties, the compound was tested against several human cancer cell lines (e.g., breast and lung cancer). The results showed a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| A549 (Lung) | 3.5 |
Q & A
Q. What are the recommended synthetic routes for (E)-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methanimidamide, and how can purity be optimized?
The compound is typically synthesized via multi-step organic reactions starting from substituted pyridine precursors. Key steps include:
- Coupling reactions using reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) to facilitate amide bond formation .
- Microwave-assisted synthesis or solvent-free conditions to enhance reaction efficiency and reduce byproducts .
- Purification via chromatography (e.g., silica gel column) or recrystallization from methanol/diethyl ether mixtures .
Purity optimization requires monitoring with NMR spectroscopy (e.g., 400 MHz for structural confirmation) and mass spectrometry (e.g., ESI-MS for molecular weight validation) .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .
- FTIR Spectroscopy : Identify functional groups (e.g., triazole N-H stretches at ~3200 cm) .
- X-ray crystallography : For absolute configuration determination, employ SHELX programs (e.g., SHELXL for refinement) with Mo-Kα radiation (λ = 0.71073 Å) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) using fluorometric or colorimetric substrates (e.g., prostaglandin H2 conversion). IC values can indicate potency .
- Cellular assays : Measure anti-inflammatory activity in macrophage models (e.g., LPS-induced TNF-α suppression) .
- Docking simulations : Use PyMOL or AutoDock to predict binding modes to pyridine-binding enzymes .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for scalability?
- Design of Experiments (DoE) : Apply factorial design to variables like temperature (e.g., 60–100°C), solvent polarity (DMSO vs. acetonitrile), and catalyst loading (e.g., 5–20 mol% Pd(OAc)) .
- Flow chemistry : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions in exothermic steps (e.g., coupling reactions) .
- In situ monitoring : Employ ReactIR or UV-vis spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Metabolic stability studies : Use liver microsomes or hepatocytes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
- Pharmacokinetic profiling : Measure bioavailability (e.g., AUC via LC-MS) and tissue distribution in rodent models to correlate exposure with efficacy .
- Proteomics : Perform target engagement assays (e.g., CETSA) to confirm on-mechanism activity in vivo .
Q. How can computational models guide the design of derivatives with improved target selectivity?
- Quantum mechanics/molecular mechanics (QM/MM) : Calculate binding energies for interactions like π-stacking with pyridine rings or hydrogen bonds with triazole NH groups .
- Molecular dynamics (MD) : Simulate conformational flexibility in aqueous vs. membrane-bound environments to refine substituent bulkiness .
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with optimal logP (e.g., 2–4) and low hERG inhibition risk .
Q. What crystallographic methods elucidate non-covalent interactions critical for biological activity?
- Dual-space methods (SHELXD/SHELXE) : Solve crystal structures from twinned or low-resolution data by combining Patterson and direct methods .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Cl···H or F···H interactions) using CrystalExplorer .
- Temperature-dependent crystallography : Collect data at 150 K (cryostream cooling) to minimize thermal motion artifacts and refine accurate hydrogen-bond geometries .
Methodological Considerations
- Data validation : Cross-reference NMR shifts with calculated values (e.g., ACD/Labs or ChemDraw predictions) to detect synthesis errors .
- Controlled synthesis : Use inert atmospheres (N/Ar) for moisture-sensitive steps (e.g., trifluoromethyl group introduction) .
- Statistical rigor : Apply Grubbs’ test to exclude outliers in biological triplicates and report 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
